8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(azepan-1-yl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-16-10-9(11(19)17(2)13(16)20)14-12(15-10)18-7-5-3-4-6-8-18/h3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWGDLGPNITDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and azepane.
Reaction Conditions: The reaction usually requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the azepane, making it nucleophilic.
Coupling Reaction: The nucleophilic azepane attacks the electrophilic carbon at the 8-position of the purine ring, forming the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: The compound may target enzymes or receptors involved in nucleic acid metabolism.
Pathways: It can interfere with DNA or RNA synthesis, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects at the 8-Position
The 8-position of the xanthine core is critical for receptor affinity and selectivity. Key analogs and their substituents include:
- Lipophilicity and Steric Effects: The azepan group is bulkier and more lipophilic than piperazine or alkoxy substituents. Lipophilic groups at the 8-position enhance affinity for 5-HT1A, 5-HT6, and D2 receptors, as seen in compounds with propoxy or N-ethylbenzylamino substituents . The azepane’s larger volume may further optimize receptor interactions but could reduce solubility.
- Receptor Selectivity : 1,3-Dimethyl derivatives (vs. 3,7-dimethyl) exhibit higher affinity for D2 receptors (Ki = 85 nM vs. 1 nM for 3,7-dimethyl analogs) and 5-HT6 receptors, while 5-HT7 affinity remains unaffected by core substitution .
Functional Activity Profiles
- 5-HT1A vs. D2 Modulation : Derivatives with 1,3-dimethyl cores and lipophilic 8-substituents (e.g., propoxy, azepan) often act as 5-HT1A agonists and D2 partial agonists/antagonists, mimicking atypical antipsychotics like aripiprazole .
- Loss of CNS Activity : In caffeine-derived analogs (e.g., 8-(6-methylpyridin-2-yloxy)), substitution at the 8-position abolishes CNS stimulation but retains analgesia, suggesting azepan-substituted xanthines could similarly dissociate side effects from therapeutic benefits .
Structural Modifications and Therapeutic Potential
- Analgesic vs. Psychotropic Effects : The azepan group’s steric bulk may favor peripheral over CNS activity, analogous to pyridinyloxy-substituted caffeine derivatives .
Key Research Findings and Data
Receptor Binding Data from Select Analogs
*Predictions based on structural similarity to reported analogs.
Biological Activity
8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, characterized by an azepane ring and a fused purine base, suggests potential biological activities that are currently under investigation. This article reviews its biological activity, focusing on its pharmacological properties and interactions with various molecular targets.
Structural Characteristics
The compound features:
- Purine Base Structure : Comprising fused imidazole and pyrimidine rings.
- Azepane Ring : A seven-membered nitrogen-containing cycle that may enhance binding interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit several biological activities:
- Enzyme Inhibition : Research is ongoing to determine its effectiveness as an inhibitor of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, warranting further exploration of its therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Enzyme Inhibition | AChE inhibitor (IC50 values pending) | |
| Antimicrobial | Effective against specific strains | |
| Antiviral | Possible activity against viral pathogens |
The precise mechanisms through which 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its biological effects are still being elucidated. Current hypotheses suggest that the azepane moiety may facilitate stronger interactions with target enzymes or receptors compared to other purine derivatives.
Case Studies and Research Findings
Recent studies have focused on the compound's interaction with AChE:
- In Vitro Studies : Initial assays using Ellman’s method have indicated moderate to strong AChE inhibitory activity. For instance, compounds structurally related to 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have shown IC50 values ranging from 0.089 µM to 0.746 µM in related studies .
- Molecular Docking Studies : These studies aim to visualize binding conformations and interaction modes between the compound and AChE, providing insights into its pharmacodynamics .
Comparative Analysis with Related Compounds
The unique structure of 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione allows for comparison with other purine derivatives. The following table summarizes notable compounds and their properties:
Table 2: Comparison of Related Purine Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Caffeine | 1,3,7-trimethylxanthine | Well-known stimulant |
| Theophylline | 1,3-dimethylxanthine | Used in respiratory diseases |
| 8-(azepan-1-yl) | Azepane ring enhances binding | Potential AChE inhibition |
Q & A
Q. What are the optimal synthetic routes for 8-(azepan-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position with azepane and alkylation at the 1- and 3-positions. Polar aprotic solvents (e.g., DMF, DMSO) and catalysts (e.g., KCO) enhance reactivity. Temperature control (60–80°C) and reaction time optimization (12–24 hours) are critical for achieving >70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 8-Substitution | Azepane, DMF, 70°C, 18h | 65% | 90% |
| 1,3-Dimethylation | CHI, KCO, DMSO, 80°C, 12h | 75% | 92% |
| Final Purification | Column chromatography (EtOAc/Hexane) | — | 98% |
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, DMSO-d) identifies substituent positions (e.g., δ 3.2–3.5 ppm for azepan-1-yl protons). C NMR confirms carbonyl groups (δ 155–160 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (MeCN/HO, 0.1% TFA) assess purity (>98%) with retention times ~8.2 min .
- Mass Spectrometry (HRMS): ESI-MS ([M+H]: m/z calc. 334.18, observed 334.17) validates molecular weight .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate in buffers (pH 3–9, 37°C, 7 days). Monitor degradation via HPLC; instability is observed at pH <5 due to azepane ring hydrolysis .
- Thermal Stability: Store solid compound at 4°C, 25°C, and 40°C for 6 months. Degradation <2% at 4°C vs. 8% at 40°C .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for the azepan-1-yl substituent?
Methodological Answer:
- Comparative SAR: Replace azepan-1-yl with cyclohexylamino () or piperazinyl () groups. Test in enzyme inhibition assays (e.g., PDE5 or kinase targets). Azepan-1-yl shows 3x higher potency than cyclohexylamino due to enhanced hydrophobic interactions .
- Molecular Docking: Use AutoDock Vina to model interactions with PDE5 (PDB ID: 1TBF). Azepan-1-yl occupies a deep hydrophobic pocket, stabilizing the complex (ΔG = -9.2 kcal/mol) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for PDE inhibition) and controls. Discrepancies in IC values (e.g., 0.5 μM vs. 2.1 μM) often arise from varying ATP concentrations .
- Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA). For example, SPR confirms K = 120 nM for PDE5, aligning with biochemical data .
Q. What in silico methods predict target interactions and off-target effects?
Methodological Answer:
- Virtual Screening: Use ChemAxon’s MarvinSketch to generate a 3D conformer library. Screen against DrugBank using SwissDock. Top hits include adenosine receptors (A) and phosphodiesterases .
- Molecular Dynamics (MD): Simulate binding to A (GROMACS, 100 ns). Root-mean-square deviation (RMSD) <2 Å confirms stable binding .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
